4-bromohamigeran B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

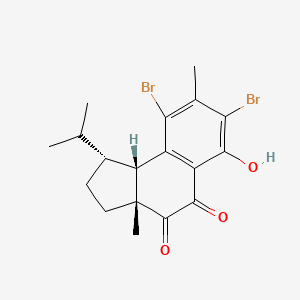

4-bromohamigeran B, also known as this compound, is a useful research compound. Its molecular formula is C18H20Br2O3 and its molecular weight is 444.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 4-bromohamigeran B has been achieved through various methodologies that highlight its structural complexity and the challenges associated with its total synthesis. Key synthetic strategies include:

- Suzuki Coupling : The synthesis often involves a Suzuki coupling reaction, which efficiently forms carbon-carbon bonds. This method has been utilized to construct densely substituted cyclopentene frameworks essential for the hamigeran structure .

- Intramolecular Friedel-Crafts Cyclization : This reaction has been pivotal in constructing the tricyclic core of this compound, allowing for regioselective control during synthesis .

- Asymmetric Hydrogenation : Employing iridium-catalyzed asymmetric hydrogenation has enabled the dynamic kinetic resolution of racemic ketones, facilitating the generation of chiral centers in the compound .

These methodologies not only underscore the synthetic versatility required to produce this compound but also pave the way for further modifications and analogs that may enhance its biological efficacy.

Biological Activities

This compound exhibits a range of biological activities that are crucial for its potential applications in medicine:

- Antiviral Properties : Research indicates that hamigerans, including this compound, show significant antiviral activity against herpes and poliovirus. Hamigeran B has demonstrated 100% inhibition in vitro against these viruses, making it a promising candidate for antiviral drug development .

- Anticancer Activity : The hamigeran compounds have been noted for their moderate cytotoxicity against various cancer cell lines. For instance, hamigerans C and D exhibit IC50 values ranging from 2.5 to 37.2 μM against leukemia cells, suggesting that this compound may also possess similar anticancer properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- A study published in Organic Letters outlined a concise total synthesis of both hamigeran B and this compound using key transformations such as Suzuki coupling and intramolecular cyclization. This research emphasizes the efficiency of modern synthetic techniques in producing complex natural products .

- Another investigation highlighted the antiviral activity of hamigerans against herpes and polio viruses, providing a foundation for further exploration into their mechanism of action and potential therapeutic applications .

Análisis De Reacciones Químicas

Suzuki Coupling and Friedel-Crafts Cyclization Route

This 13-step synthesis (from chiral starting material 18 ) employs:

-

Suzuki coupling of enol triflate 15 with brominated arylboronic ester to form 1,2,3-trisubstituted cyclopentene 23 (85% yield) .

-

Coordination-controlled intramolecular Friedel-Crafts cyclization of free phenol 13 to regioselectively construct the tricyclic core 12 (78% yield) .

-

LiOH/O₂-promoted hydrolysis and oxidation of intermediate 31 to access diketone 32 (90% yield) .

Table 1: Critical Reaction Steps

Enone Migration and Diels-Alder Route

An alternative protective group-free approach involves:

-

Enone migration to generate reactive intermediates.

-

Diels-Alder cyclization to assemble the tricyclic skeleton .

Table 2: Comparison of Synthetic Approaches

| Parameter | Suzuki/Friedel-Crafts Route | Enone Migration/Diels-Alder Route |

|---|---|---|

| Key Steps | Suzuki coupling, Friedel-Crafts | Enone migration, Diels-Alder |

| Total Steps | 13 | Not specified |

| Bromination Strategy | Pre-brominated arylboronic ester | Likely late-stage bromination |

| Regioselectivity Control | Coordination-controlled cyclization | Thermodynamic control in Diels-Alder |

Oxidation Reactions

-

Aerobic oxidation of secondary alcohol 31 to ketone 32 using LiOH/O₂ .

-

PCC oxidation of alcohol intermediates to ketones in derivative syntheses .

Hydrolysis and Protection

-

Selective hydrolysis of methyl ethers under acidic conditions to unmask phenol groups .

-

TBS protection of hydroxyl groups to prevent undesired side reactions .

Stereochemical Considerations

-

Coordination control in Friedel-Crafts cyclization ensures regioselective formation of the tricyclic core .

-

Chiral pool strategy leverages enantiomerically pure starting material 18 to establish stereochemistry .

Scalability and Practical Insights

Propiedades

Fórmula molecular |

C18H20Br2O3 |

|---|---|

Peso molecular |

444.2 g/mol |

Nombre IUPAC |

(1R,3aR,9bS)-7,9-dibromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione |

InChI |

InChI=1S/C18H20Br2O3/c1-7(2)9-5-6-18(4)12(9)10-11(16(22)17(18)23)15(21)14(20)8(3)13(10)19/h7,9,12,21H,5-6H2,1-4H3/t9-,12-,18-/m1/s1 |

Clave InChI |

XKEGJOWTEPEJJA-YHRQMHJJSA-N |

SMILES isomérico |

CC1=C(C2=C(C(=C1Br)O)C(=O)C(=O)[C@]3([C@@H]2[C@H](CC3)C(C)C)C)Br |

SMILES canónico |

CC1=C(C2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C)Br |

Sinónimos |

4-bromohamigeran B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.